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For Researchers, Scientists, and Drug Development Professionals

GSK-1482160 has been identified as a potent, orally available negative allosteric modulator of

the P2X7 receptor, a key player in inflammatory processes.[1] While extensively cited for its

high selectivity, detailed quantitative data on its cross-reactivity with a broad panel of other

purinergic receptors remains limited in publicly accessible literature. This guide synthesizes the

available information to provide a comparative overview of GSK-1482160's interaction with its

primary target and discusses the methodologies used to assess its selectivity.

High Affinity for the Human P2X7 Receptor
GSK-1482160 demonstrates a high affinity for the human P2X7 receptor, with reported pIC50

and Ki values in the nanomolar range, indicating potent antagonism.[1][2] In contrast, its affinity

for the rat P2X7 receptor is significantly lower.[1] This species-specific difference is a critical

consideration in the translation of preclinical research findings.

Cross-Reactivity Profile of GSK-1482160
While the seminal publication on the discovery of GSK-1482160 describes it as having

"excellent in vivo activity in animal models of pain, and a profile suitable for progression to

clinical studies," specific data from a comprehensive screen against other purinergic receptors

(P2X1-6, P2Y subtypes) is not detailed in the available literature.[3] However, one study noted

that the radiolabeled form of GSK-1482160, [11C]GSK1482160, showed no affinity for the

human P2X4 receptor.[4] Additionally, GSK-1482160 has been reported to not significantly
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inhibit various CYP450 enzyme subtypes at concentrations up to 100 μM, suggesting a degree

of selectivity beyond the purinergic receptor family.[1]

Due to the absence of comprehensive, publicly available data, a quantitative comparison table

for cross-reactivity with other purinergic receptors cannot be provided at this time. Further

investigation of the primary literature and its supplementary data, where available, is

recommended for researchers requiring specific activity values against other purinergic

subtypes.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the P2X7 receptor and a

typical experimental workflow for assessing the selectivity of a compound like GSK-1482160.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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